

Technical Guide: Synthesis of 3,5-Dibromo-4-pyridinol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dibromo-4-pyridinol

Cat. No.: B1294550

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **3,5-dibromo-4-pyridinol**, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the primary synthetic route, experimental protocols, and relevant chemical data.

Introduction

3,5-Dibromo-4-pyridinol, also known as 3,5-dibromo-4-hydroxypyridine, is a substituted pyridine derivative. The presence of two bromine atoms and a hydroxyl group on the pyridine ring makes it a versatile precursor for the synthesis of more complex molecules. Its structural isomerism with 3,5-dibromo-4-pyridone is a key chemical feature, with the pyridone tautomer generally being more stable. The high reactivity of the bromine atoms allows for various cross-coupling reactions, making it a valuable intermediate in the development of novel pharmaceutical agents and functional materials.

Primary Synthesis Route: Direct Bromination of 4-Pyridinol

The most direct and efficient method for the synthesis of **3,5-dibromo-4-pyridinol** is the electrophilic bromination of 4-pyridinol (also known as 4-hydroxypyridine). The electron-rich nature of the 4-pyridone tautomer facilitates facile dibromination at the 3 and 5 positions.

Reaction Principle

The reaction proceeds via an electrophilic aromatic substitution mechanism. The enolate character of the 4-pyridone tautomer activates the positions ortho to the hydroxyl group, making them susceptible to attack by bromine. The introduction of the first bromine atom further activates the ring, leading to a rapid second bromination to yield the 3,5-dibromo product.^[1] Studies have shown that the monobrominated intermediate is more reactive than the starting material, which is why the dibrominated product is readily formed.^[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of Starting Material and Product

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
4-Pyridinol	C ₅ H ₅ NO	95.10	148-151	White to off-white crystalline solid
3,5-Dibromo-4-pyridinol	C ₅ H ₃ Br ₂ NO	252.89	370 (dec.)	Off-white to pale yellow solid

Table 2: Synthesis Reaction Data

Parameter	Value	Reference
Typical Yield	73%	[1]
Reaction Solvent	Concentrated Hydrobromic Acid	[1]
Brominating Agent	Bromine (Br ₂)	
Reaction Temperature	Room Temperature to gentle warming	
Reaction Time	Several hours	

Experimental Protocol

This protocol is based on established procedures for the bromination of 4-pyridone.[1]

4.1. Materials and Equipment

- 4-Pyridinol
- Concentrated Hydrobromic Acid (48%)
- Bromine
- Sodium bisulfite
- Deionized water
- Round-bottom flask with a magnetic stirrer
- Dropping funnel
- Ice bath
- Buchner funnel and filter flask
- Standard laboratory glassware

- Personal Protective Equipment (lab coat, gloves, safety glasses) - This reaction should be performed in a well-ventilated fume hood due to the hazardous nature of bromine and hydrobromic acid.

4.2. Synthesis Procedure

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-pyridinol (1.0 eq) in concentrated hydrobromic acid.
- Addition of Bromine: Cool the solution in an ice bath. Slowly add bromine (2.0-2.2 eq) to the stirred solution via a dropping funnel over a period of 1-2 hours. Maintain the temperature below 10 °C during the addition.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Gentle warming may be applied to ensure the reaction goes to completion.
- Quenching: Carefully quench any excess bromine by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.
- Isolation of Crude Product: The product will precipitate out of the acidic solution. Collect the solid by vacuum filtration using a Buchner funnel.
- Washing: Wash the collected solid with cold deionized water to remove any remaining acid and salts.
- Drying: Dry the product thoroughly, for instance, in a vacuum oven at 60-80 °C.

4.3. Purification

Due to its high melting point and limited solubility in common organic solvents, recrystallization of **3,5-dibromo-4-pyridinol** can be challenging.

- Recrystallization: If necessary, recrystallization can be attempted from a large volume of a high-boiling polar solvent such as ethanol, acetic acid, or dimethylformamide (DMF).

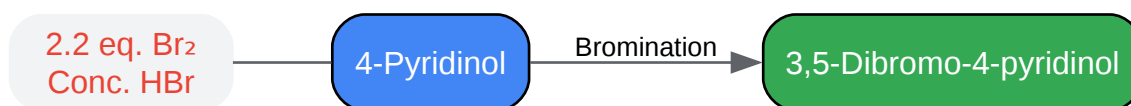
- Washing: For many applications, a thorough washing of the crude product with hot ethanol followed by drying is sufficient to obtain a product of high purity.

4.4. Characterization

- Melting Point: Determine the melting point of the dried product. A sharp melting point around 370 °C with decomposition is indicative of high purity.
- NMR Spectroscopy:
 - ¹H NMR: Due to the symmetry of the molecule, the ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show a single singlet for the two equivalent protons at the C2 and C6 positions.
 - ¹³C NMR: The ¹³C NMR spectrum is expected to show three signals corresponding to the C2/C6, C3/C5, and C4 carbons.

Visualizations

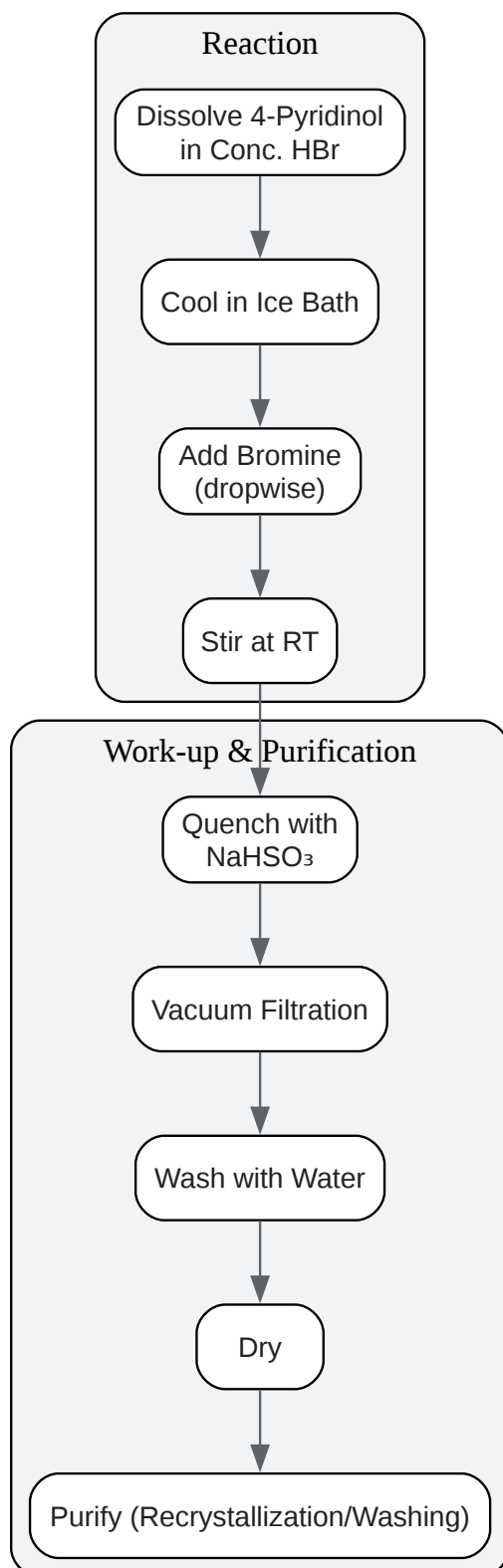
Synthesis Pathway



[Click to download full resolution via product page](#)

Caption: Synthesis of **3,5-Dibromo-4-pyridinol** via direct bromination.

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Step-by-step experimental workflow for the synthesis.

Safety Information

- Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care in a fume hood and wear appropriate personal protective equipment.
- Concentrated Hydrobromic Acid: Corrosive and causes severe burns. Handle with care in a fume hood.
- **3,5-Dibromo-4-pyridinol**: The toxicological properties have not been thoroughly investigated. Handle with care, avoiding skin and eye contact, and inhalation.

This guide provides a detailed framework for the synthesis of **3,5-dibromo-4-pyridinol**. Researchers should always consult primary literature and adhere to all laboratory safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdnsciencepub.com [cdnsciencepub.com]
- To cite this document: BenchChem. [Technical Guide: Synthesis of 3,5-Dibromo-4-pyridinol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294550#synthesis-of-3-5-dibromo-4-pyridinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com